

A Spectroscopic Comparison of 4,4-dimethoxybutan-1-ol and Its Derivatives

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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

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This guide provides a detailed spectroscopic comparison of **4,4-dimethoxybutan-1-ol** and its derivatives, 4,4-dimethoxybutanal and 4,4-dimethoxybutyl acetate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **4,4-dimethoxybutan-1-ol** and its derivatives. This data is essential for distinguishing between these structurally related compounds.

Compound	Spectroscopic Technique	Key Data Points
4,4-dimethoxybutan-1-ol	^1H NMR	~3.3-3.5 ppm (s, 6H, -OCH ₃), variable ppm (br s, 1H, -OH), other multiplets for the butane backbone. [1]
	^{13}C NMR	Resonances for two equivalent methoxy carbons, the acetal carbon, and the butanol chain carbons are expected. Specific shifts are not readily available in the literature.
	IR Spectroscopy	Broad O-H stretch (~3200–3600 cm ⁻¹), C-O stretches (~1050–1150 cm ⁻¹), and C-H stretches (~2850–3000 cm ⁻¹). [1]
	Mass Spectrometry	Molecular Weight: 134.17 g/mol . [1] Fragmentation may show loss of water (M-18) or alkoxy groups. The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra. [1]
4,4-dimethoxybutanal	^1H NMR	Expected signals include a singlet for the methoxy groups, a triplet for the aldehydic proton, and multiplets for the methylene protons.
	^{13}C NMR	Expected signals include those for the methoxy carbons, the acetal carbon, the aldehydic carbon, and the methylene carbons.

IR Spectroscopy	Characteristic C=O stretch of an aldehyde is expected around 1720-1740 cm^{-1} .	
Mass Spectrometry	Molecular Weight: 132.16 g/mol . [2] The mass spectrum is available in public databases.	
4,4-dimethoxybutyl acetate	^1H NMR	Expected signals include a singlet for the acetate methyl group, a singlet for the methoxy groups, and triplets for the methylene groups adjacent to the oxygen and the acetal.
^{13}C NMR	Expected signals include those for the acetate carbonyl and methyl carbons, the methoxy carbons, the acetal carbon, and the methylene carbons.	
IR Spectroscopy	A strong C=O stretch for the ester is expected around 1735-1750 cm^{-1} .	
Mass Spectrometry	Molecular Weight: 176.21 g/mol . The mass spectrum would show characteristic fragmentation of an acetate ester.	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or acetone- d_6).^[3] The solution should be free of particulate matter.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** Acquire the ^1H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are recorded to identify the functional groups present in the molecules.

- **Sample Preparation (Neat Liquid):** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** Place the salt plates in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

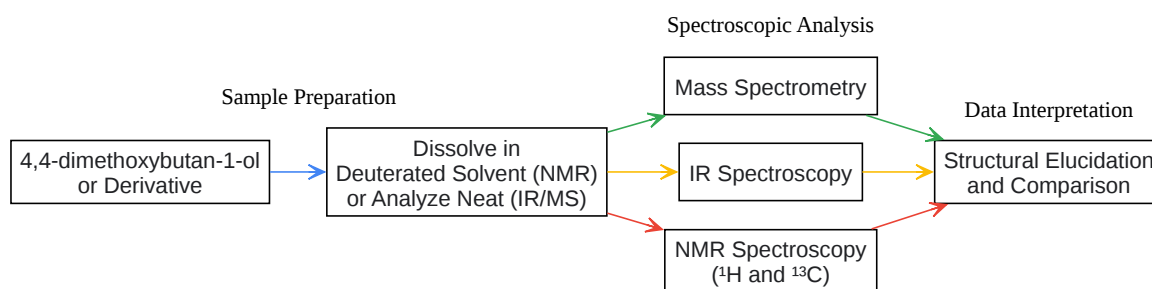
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

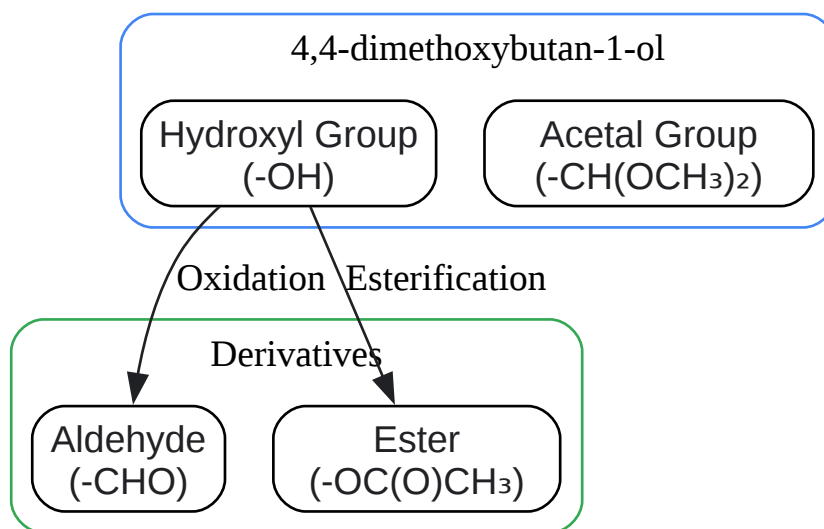
Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **4,4-dimethoxybutan-1-ol** and its derivatives.



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Caption: General experimental workflow for the spectroscopic analysis of organic compounds.



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Caption: Chemical relationship between **4,4-dimethoxybutan-1-ol** and its derivatives.

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References

- 1. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]
- 2. 4,4-Dimethoxybutanal | C₆H₁₂O₃ | CID 10887946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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